2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Overview
Description
1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile is a complex organic compound featuring multiple functional groups, including an indole, a pyrano[3,2-b]pyran, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyran compounds, and nitriles. Key steps may involve:
Alkylation: Introduction of the allyl group.
Amination: Introduction of the amino group.
Cyclization: Formation of the spiro compound.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl to carboxyl groups.
Reduction: Reduction of carbonitrile to amine.
Substitution: Nucleophilic substitution at the amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structural complexity may allow for selective binding to biological targets.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxamide
- 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-methyl
Uniqueness
The uniqueness of 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile lies in its specific combination of functional groups and its spiro structure. This combination may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-2-7-23-14-6-4-3-5-12(14)20(19(23)26)13(9-21)18(22)28-16-15(25)8-11(10-24)27-17(16)20/h2-6,8,24H,1,7,10,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVKGFVYWJXORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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